molecular formula C8H9BrFN B1439302 2-bromo-4-fluoro-N,N-dimethylaniline CAS No. 887268-19-1

2-bromo-4-fluoro-N,N-dimethylaniline

Cat. No. B1439302
CAS RN: 887268-19-1
M. Wt: 218.07 g/mol
InChI Key: VLXWMTFSGVQASW-UHFFFAOYSA-N
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Description

“2-bromo-4-fluoro-N,N-dimethylaniline” is a chemical compound. It is a derivative of aniline, which has been substituted with bromine and fluorine atoms and dimethylated at the nitrogen atom .


Molecular Structure Analysis

The molecular formula of “2-bromo-4-fluoro-N,N-dimethylaniline” is C8H9BrFN . It consists of a benzene ring with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and a dimethylamine group attached to the nitrogen .

Scientific Research Applications

Pharmaceutical Research

2-bromo-4-fluoro-N,N-dimethylaniline is utilized in pharmaceutical research as an intermediate in the synthesis of more complex compounds. Its bromine and fluorine atoms make it a versatile candidate for substitution reactions, which are pivotal in creating a variety of pharmacologically active molecules. For instance, it can be used to synthesize potential drug candidates with anti-inflammatory or analgesic properties .

Agricultural Chemistry

In the field of agricultural chemistry, this compound finds application in the development of new pesticides and herbicides. The presence of halogen atoms in its structure allows for the formation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yield .

Materials Science

2-bromo-4-fluoro-N,N-dimethylaniline serves as a building block in the creation of novel materials. It can be incorporated into polymers to impart specific characteristics such as resistance to degradation or conductivity. Researchers also explore its use in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science

This compound is significant in environmental science research, particularly in the study of organic pollutants. Its structural analogs are often examined for their environmental fate, bioaccumulation, and potential toxicity. Understanding its behavior in the environment aids in assessing the risks associated with similar organic compounds .

Analytical Chemistry

In analytical chemistry, 2-bromo-4-fluoro-N,N-dimethylaniline is used as a standard or reagent in various analytical techniques. It can help in the quantification of other substances or serve as an internal standard in chromatography to ensure the accuracy and precision of the analysis .

Biochemistry

The compound’s role in biochemistry includes its use as a precursor in the synthesis of fluorescent probes or markers. These markers are crucial in visualizing and tracking biological molecules in live cells or tissues, providing insights into cellular processes and molecular interactions .

Organic Synthesis

In organic synthesis, 2-bromo-4-fluoro-N,N-dimethylaniline is employed in multistep synthesis routes to produce complex organic molecules. Its reactivity allows for selective transformations, making it a valuable tool in constructing molecular architectures with precise functional groups .

Pharmacology

Pharmacological studies utilize this compound to investigate its potential therapeutic effects. It may be involved in the development of new drugs that target specific receptors or enzymes within the body, contributing to the treatment of various diseases .

Safety and Hazards

“2-bromo-4-fluoro-N,N-dimethylaniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

2-bromo-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWMTFSGVQASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654203
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887268-19-1
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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